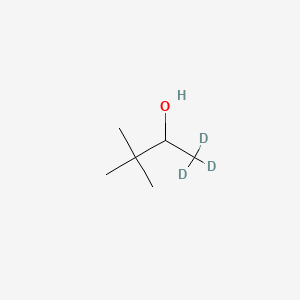
3,3-Dimethyl-2-butanol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a secondary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . This compound is used in various scientific research applications due to its unique properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-butanol-d3 can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent such as neopentyl magnesium iodide is reacted with an appropriate carbonyl compound . Another method involves the dehydration of 3,3-Dimethyl-2-butanol using strong acids like sulfuric acid or phosphoric acid under elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-butanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones using reagents like cyclic microwave heating techniques.
Substitution: It can react with aryl iodides in the presence of a Cu-catalyzed Ullmann reaction to form aryl ethers.
Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, with 2,3-dimethyl-2-butene being a major product.
Common Reagents and Conditions
Oxidation: Cyclic microwave heating techniques.
Substitution: Aryl iodides and 4-pyrrolidinopyridine ligand via Cu-catalyzed Ullmann reaction.
Dehydration: Strong acids like sulfuric acid or phosphoric acid under heat.
Major Products
Oxidation: Ketones.
Substitution: Aryl ethers.
Dehydration: Alkenes, primarily 2,3-dimethyl-2-butene.
Scientific Research Applications
3,3-Dimethyl-2-butanol-d3 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-butanol-d3 involves its interaction with molecular targets and pathways. For example, during dehydration, the initially formed secondary carbocation undergoes rearrangement to produce a more stable tertiary carbocation, which then leads to the formation of alkenes . This process involves protonation, carbocation formation, and elimination steps.
Comparison with Similar Compounds
3,3-Dimethyl-2-butanol-d3 can be compared with other similar compounds such as:
- tert-Butyl methyl carbinol
- Pinacoline alcohol
- Pinacolyl alcohol
- 2,2-Dimethyl-3-butanol
These compounds share similar structures but may differ in their reactivity and applications. For instance, this compound is unique due to its deuterated form, which makes it useful in specific research applications where isotopic labeling is required .
Properties
Molecular Formula |
C6H14O |
|---|---|
Molecular Weight |
105.19 g/mol |
IUPAC Name |
1,1,1-trideuterio-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3 |
InChI Key |
DFOXKPDFWGNLJU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C)(C)C)O |
Canonical SMILES |
CC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


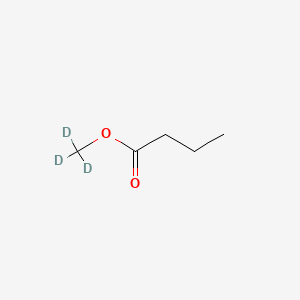
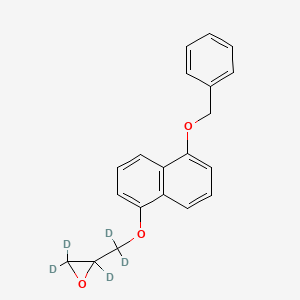
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
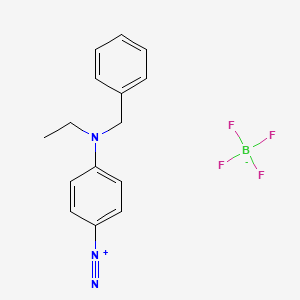
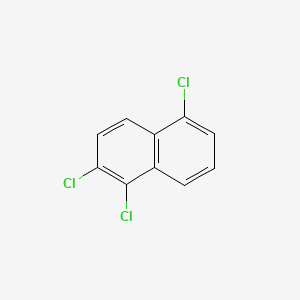

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

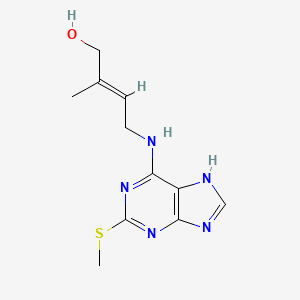
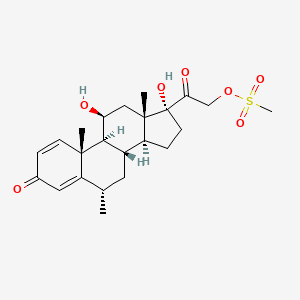
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
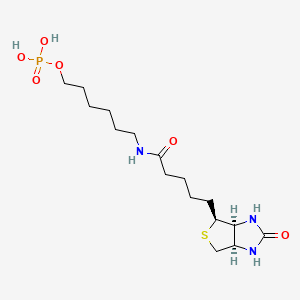
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
